molecular formula C10H14N2O2 B14280067 Benzenecarboximidamide, 4-methyl-, monoacetate CAS No. 125772-50-1

Benzenecarboximidamide, 4-methyl-, monoacetate

Katalognummer: B14280067
CAS-Nummer: 125772-50-1
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: POCKINROMSFGPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarboximidamide, 4-methyl-, monoacetate is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of benzenesulfonyl compounds. This compound is characterized by the presence of a benzene ring substituted with a carboximidamide group and a methyl group, along with an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-methyl-, monoacetate typically involves the reaction of 4-methylbenzenecarboximidamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylbenzenecarboximidamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarboximidamide, 4-methyl-, monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoic acid derivatives, while reduction can yield various amines.

Wissenschaftliche Forschungsanwendungen

Benzenecarboximidamide, 4-methyl-, monoacetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzenecarboximidamide, 4-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit carbonic anhydrase IX, leading to changes in cellular pH and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Benzenecarboximidamide, 4-methyl-, monoacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

125772-50-1

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

acetic acid;4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2.C2H4O2/c1-6-2-4-7(5-3-6)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4)

InChI-Schlüssel

POCKINROMSFGPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=N)N.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.